1-(oxan-4-yl)-N-phenylpiperidin-3-amine
Description
Properties
IUPAC Name |
1-(oxan-4-yl)-N-phenylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-5-14(6-3-1)17-15-7-4-10-18(13-15)16-8-11-19-12-9-16/h1-3,5-6,15-17H,4,7-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUVXBLAQRQFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine typically involves multiple steps. One common synthetic route includes the reaction of piperidine with phenylamine under specific conditions to form the piperidin-3-amine derivative. This intermediate is then reacted with oxane to introduce the oxan-4-yl group. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(oxan-4-yl)-N-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.
Scientific Research Applications
1-(oxan-4-yl)-N-phenylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Structural and Functional Insights:
- Ring Size and Rigidity: The 6-membered oxane ring in the target compound provides greater conformational flexibility compared to the 4-membered oxetane in ’s analog. Oxetanes are known to enhance metabolic stability but may reduce solubility .
Substituent Effects :
- The N-phenyl group in the target compound introduces aromatic interactions absent in aliphatic analogs like 1-(oxan-4-yl)ethan-1-amine (). This could improve affinity for hydrophobic protein pockets .
- Chlorophenyl and methyl groups in ’s compound suggest tailored lipophilicity and steric effects for specific receptor interactions .
Salt Forms :
- Oxalate () and dihydrochloride () salts improve aqueous solubility, critical for formulation and in vivo efficacy.
Q & A
Q. Table 1: Representative Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Toluene | 80 | None | 65 |
| THF | 60 | Pd(OAc)₂ | 78 |
| DMF | 100 | CuI | 72 |
Basic: How should researchers characterize 1-(oxan-4-yl)-N-phenylpiperidin-3-amine spectroscopically?
Methodological Answer:
Use a combination of techniques:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the piperidine (δ 2.5–3.5 ppm) and oxane rings (δ 3.5–4.0 ppm). Aromatic protons from the phenyl group appear at δ 6.8–7.5 ppm.
- ¹³C NMR: Confirm carbonyl absence (amide-free structure) and assign carbons in heterocycles (e.g., oxane C-O at ~70 ppm).
- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺. Expected m/z: ~275 (C₁₆H₂₂N₂O).
- HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced: How can reaction conditions be systematically optimized to improve yield and purity?
Methodological Answer:
Adopt a Design of Experiments (DoE) approach:
Variables: Test solvents (polar vs. non-polar), temperatures (40–120°C), and catalysts (Pd, Cu, or none).
Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.
In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time.
Work-up Optimization: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification.
Example: THF with Pd(OAc)₂ at 80°C increased yield by 15% compared to toluene .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Address discrepancies through:
- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
- Structural Analog Comparison: Test derivatives (e.g., fluorinated or methylated variants) to isolate pharmacophores.
- Target Validation: Use CRISPR knockdown or competitive binding assays to confirm specificity.
- Data Normalization: Account for batch-to-batch variability in compound purity via HPLC-MS .
Q. Table 2: Biological Activity Variability in Analogues
| Derivative | IC₅₀ (μM) Kinase A | IC₅₀ (μM) Kinase B |
|---|---|---|
| Parent Compound | 2.1 ± 0.3 | 15.4 ± 2.1 |
| 4-Fluoro-phenyl variant | 0.8 ± 0.1 | 8.9 ± 1.2 |
Advanced: What computational strategies predict the reactivity of 1-(oxan-4-yl)-N-phenylpiperidin-3-amine in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for nucleophilic attacks on the oxane ring (B3LYP/6-31G* level).
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
- Machine Learning: Train models on existing piperidine-oxane reaction datasets to predict regioselectivity.
Example: MD simulations revealed THF stabilizes the oxane intermediate better than DMF, aligning with experimental yields .
Advanced: How can crystallographic studies elucidate the structural conformation of this compound?
Methodological Answer:
- X-ray Diffraction: Grow single crystals via slow evaporation (solvent: chloroform/methanol).
- Data Validation: Use programs like SHELX or PHENIX for structure refinement. Cross-validate with CSD/PDB entries (e.g., PDB 8AOY for analogous piperidine-oxane structures).
- Key Metrics: Analyze torsion angles between piperidine and oxane rings to confirm chair conformations.
Example: The oxane ring in PDB 8AOY adopts a chair conformation, stabilized by intramolecular H-bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
